molecular formula C7H11N5O B1459490 {4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol CAS No. 1803604-43-4

{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol

Cat. No. B1459490
CAS RN: 1803604-43-4
M. Wt: 181.2 g/mol
InChI Key: XUPUPTAQSHLEMV-UHFFFAOYSA-N
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Description

“{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol” is a chemical compound with the CAS Number: 1803604-43-4 . It has a molecular weight of 181.2 . The IUPAC name for this compound is (4,5-dimethyl-4,7-dihydrotetrazolo [1,5-a]pyrimidin-6-yl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N5O/c1-5-6 (4-13)3-12-7 (11 (5)2)8-9-10-12/h13H,3-4H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature for this compound is room temperature .

Scientific Research Applications

Photochemical Reduction and Addition Reactions

The study by Pfoertner (1975) explored the photochemical reduction of 4,6-dimethyl-2-pyrimidinol in methanol, leading to the formation of an addition product. This work highlights the reactivity of pyrimidinol derivatives under photochemical conditions, potentially relevant for the synthesis of complex molecules including those related to {4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol (Pfoertner, 1975).

Antimicrobial and Anticancer Activities

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with pyrimidine structures, exhibiting significant antimicrobial and anticancer activities. This research indicates the potential of pyrimidine derivatives in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Cyclocondensation Reactions

Lipson et al. (2006) investigated the cyclocondensation reactions of 5-methylpyrazol-3-amine with unsaturated arylaliphatic carboxylic acid derivatives, leading to the formation of dihydropyrazolo[1,5-a]pyrimidin-5(4H)-ones. Such reactions are fundamental for constructing pyrimidine-based heterocycles, which could be related to the synthesis of {4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol derivatives (Lipson et al., 2006).

Crystal Structure Analysis

The research conducted by Ishii et al. (2002) focused on the crystal structures of PNU-97018 and its derivatives, providing insight into the molecular conformations and arrangements that could be useful for understanding the structural characteristics of related tetrazolo[1,5-a]pyrimidin-6-yl compounds (Ishii et al., 2002).

Synthesis and Properties of Related Compounds

Desenko et al. (1998) detailed the cyclocondensation of triazolopyrimidine derivatives, leading to the synthesis of novel compounds with potential biological activities. This synthesis pathway may offer methods for developing new compounds based on {4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol (Desenko et al., 1998).

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It is recommended to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

(4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O/c1-5-6(4-13)3-12-7(11(5)2)8-9-10-12/h13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPUPTAQSHLEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=NN=N2)N1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol
Reactant of Route 2
{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol
Reactant of Route 3
{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol
Reactant of Route 4
{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol
Reactant of Route 5
{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol
Reactant of Route 6
{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol

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